
Chloro(diphenyl)(trifluoromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diphenyl)(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two phenyl groups, and a trifluoromethyl group. This compound is notable for its unique combination of silicon, chlorine, and fluorine, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(trifluoromethyl)silane can be synthesized through the reaction of diphenylsilane with trifluoromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The process involves the following steps:
Reaction Setup: The reaction is carried out in a dry, inert atmosphere, often using a glovebox or Schlenk line.
Catalyst Addition: A suitable catalyst, such as a transition metal complex, is added to facilitate the reaction.
Reaction Execution: Diphenylsilane is reacted with trifluoromethyl chloride at elevated temperatures, typically around 100-150°C.
Product Isolation: The resulting this compound is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Industrial production also incorporates advanced purification techniques, such as fractional distillation and chromatography, to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diphenyl)(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. Reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under mild conditions (25-50°C) in inert solvents like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed, with reactions performed in appropriate solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atom.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of silicon-hydrogen across carbon-carbon multiple bonds.
Oxidation and Reduction: Products include silanols, silanes, and other oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chloro(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with enhanced efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of chloro(diphenyl)(trifluoromethyl)silane involves the reactivity of the silicon-chlorine and silicon-trifluoromethyl bonds. The compound can act as a source of trifluoromethyl groups in various chemical reactions. The trifluoromethyl group is highly electronegative, influencing the reactivity and stability of the compound. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in hydrosilylation, the silicon-hydrogen bond adds across unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Chloro(diphenyl)(trifluoromethyl)silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: This compound also contains a trifluoromethyl group bonded to silicon but differs in the presence of three methyl groups instead of phenyl groups. It is commonly used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Chlorodiphenylsilane: Lacks the trifluoromethyl group and is used in different synthetic applications where the trifluoromethyl group is not required.
Diphenyl(trifluoromethyl)silane: Similar to this compound but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with phenyl groups and a reactive chlorine atom, making it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
91920-08-0 |
|---|---|
Formule moléculaire |
C13H10ClF3Si |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
chloro-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C13H10ClF3Si/c14-18(13(15,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
MTLIIHPSLTWYHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



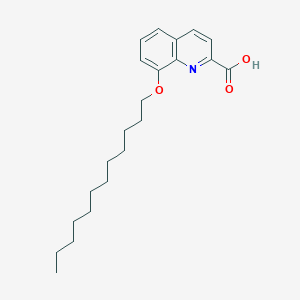
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)
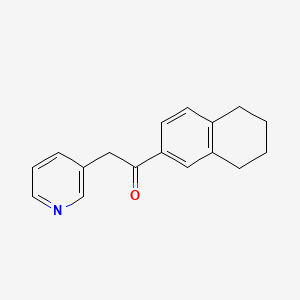
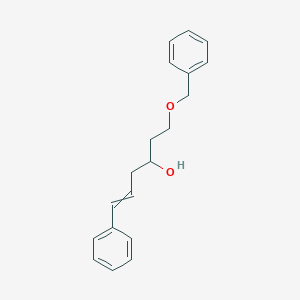

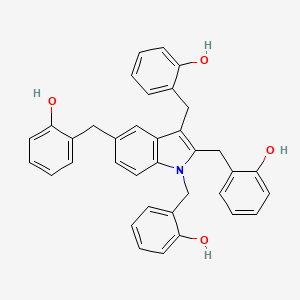
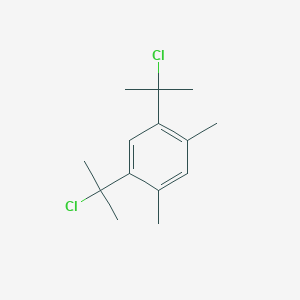
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
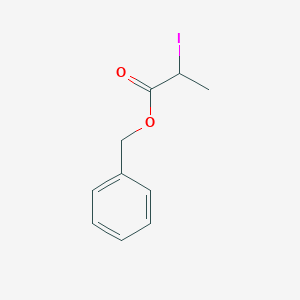
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
